6-Phenoxy-1H-indazol-3-amine - 1092460-46-2

6-Phenoxy-1H-indazol-3-amine

Catalog Number: EVT-1711124
CAS Number: 1092460-46-2
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These are commonly employed in the synthesis of indazole derivatives, particularly those containing a 3-amino group. []
  • Cyclization Reactions: These reactions involve the formation of the indazole ring system from suitable precursors. [, , ]
  • Substitution Reactions: These are used to introduce specific substituents at desired positions on the indazole ring. [, , ]
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule. [, , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps to identify and characterize the different types of atoms and their connectivity within the molecule. [, , , ]
  • Computational Modeling: Techniques like density functional theory (DFT) calculations can be used to predict and analyze molecular geometries, electronic properties, and other structural parameters. [, , , ]
Chemical Reactions Analysis
  • Condensation Reactions: The 3-amino group in 6-phenoxy-1H-indazol-3-amine can participate in condensation reactions, leading to the formation of new derivatives like Schiff bases. [, ]
Mechanism of Action
  • Kinase Inhibition: Many indazole derivatives have shown potent inhibitory activity against various kinases, including those involved in cancer cell signaling. [, , , , , ] They often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and blocking its activity. [, ]
  • Receptor Binding: Some indazole derivatives exhibit affinity for specific receptors, such as adrenergic receptors, impacting various physiological processes. [, ]
Applications
  • Medicinal Chemistry: The diverse biological activities of indazoles make them attractive scaffolds for developing new therapeutic agents. Specifically, the presence of both a 3-amino group and a 6-phenoxy substituent in 6-phenoxy-1H-indazol-3-amine could potentially offer unique pharmacological profiles for targeting specific diseases. [, , , , ]

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

Compound Description: This group encompasses a series of five Schiff base derivatives characterized by FT-IR and UV-Vis spectroscopy []. Density functional theory (DFT) calculations were employed to determine the stable structure and optimized geometrical parameters of these molecules.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, demonstrating pharmacological precision in various in vitro, in vivo, and ex vivo experiments [].

5-(4-Fluorophenyl)-1H-pyrazol-3-amine

Compound Description: This pyrazole derivative, characterized by various spectroscopic techniques and single-crystal X-ray diffraction, exhibits similar structural features and undergoes comparable characterization methods as 6-Phenoxy-1H-indazol-3-amine [].

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM, designed as a potential PET tracer for visualizing LRRK2 in the brain, exhibits high in vitro binding affinity for LRRK2 but demonstrates low in vivo specific binding [].

3-(1H-indazol-3-yl)-4-pyridine amine

Compound Description: This compound and its derivatives, synthesized by cyclizing specific compounds with hydrazine, exhibit analgesic and dermatological efficacy [].

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)

Compound Description: MPM, a bidentate Schiff base ligand, and its Cu(II) and Co(II) complexes were synthesized and evaluated for their antimicrobial activity [].

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: This series of benzamide and phenyl urea derivatives were designed as potent and selective inhibitors of FLT3, a therapeutic target for acute myeloid leukemia (AML) [].

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

Compound Description: This imidazo[1,2-a]pyrimidine-Schiff base derivative was synthesized and characterized using various spectroscopic techniques and computational methods [].

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound, synthesized via a multi-step procedure, was evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region [].

1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one

Compound Description: A series of these compounds were synthesized and evaluated for their antimicrobial activity alongside in silico docking studies [].

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Compound Description: This compound, synthesized through a multi-step process, displayed distinct inhibition against the proliferation of A549, BGC-823, and HepG-2 cancer cell lines [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and highly selective BK channel blocker, exhibiting an IC50 of approximately 2 nM []. It is significantly more potent than other known BK channel blockers.

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds was discovered as potent PLK4 inhibitors using a scaffold hopping strategy. One notable compound, 14i, displayed significant antitumor efficacy in breast cancer models [].

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Hybrids

Compound Description: This study focused on synthesizing novel hybrids of 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with fused 1,4-dihydropyridines [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP, a potent and selective BK channel blocker, displays a 10-fold reduction in potency when a specific threonine residue (Thr352) in the pore region of the BK channel is substituted with serine [].

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones and 2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

Compound Description: This research focuses on developing potent and selective PLK4 inhibitors. The (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were discovered as potent PLK4 inhibitors and later superseded by the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which displayed improved drug-like properties [].

Spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones

Compound Description: This study describes a four-component reaction to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones using aldehydes, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one under catalyst-free conditions [].

N-(4-Fluorobenzyl)-1H-indazol-6-amine

Compound Description: This compound emerged as a potent antiproliferative agent among a series of 6-substituted amino-1H-indazole derivatives evaluated for anticancer activity [].

1-((1-(Piperidin-1-ylmethyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide (Mannich Bases)

Compound Description: This study involved synthesizing a series of novel Mannich bases derived from 1-((1-(piperidin-1-ylmethyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide [].

Compound Description: This study involved synthesizing novel derivatives of 1-(5/6-mono substituted or 5,6-disubstituted benzo[d]oxazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide and 1-(benzo[d]thiazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide [].

4-(Dichloromethylene)-1-methyl-5,6-dihydro-1H-indazol-7(4H)-one

Compound Description: This indazolone derivative, characterized by a single-crystal X-ray study, is synthesized through a series of reactions starting from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one [].

exo-1,6,7,7a,12,12a-Hexahydroindolo[3,2-c]pyrazolo[3,4-f]quinolines

Compound Description: These compounds, synthesized via an Amberlyst-15 catalyzed Povarov reaction, demonstrated potential as sirtuin inhibitors, with derivatives derived from 5-bromoindole exhibiting higher Sir-2 inhibition compared to their indole counterparts [].

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626)

Compound Description: BMS-599626 is a potent and orally efficacious dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases, identified through structure-activity relationship studies of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates [].

Compound Description: IRL790, a novel dopamine transmission modulator, shows promise in treating motor and psychiatric complications in Parkinson's disease. It preferentially antagonizes DA D3 receptors and may also increase extracellular acetylcholine levels [].

2-{3-[(E)-2-(4,6-Dimethyl-pyridin-2-yl)vinyl)]-1H-indazol-6-ylamino}-N-(4-hydroxy-but-2-ynyl)benzamide

Compound Description: This indazole compound acts as a protein kinase inhibitor, specifically targeting the receptor of vascular endothelium-derived growth factor (VEGF) [].

6-Phenoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazines and Their Benzoannelated Derivatives

Compound Description: These compounds, synthesized by reacting substituted 2-chlorobenzenes with 3-hydroxy(benzo)imidazo[2,1-b][1,3]thiazines, exhibited growth regulatory activity in seedlings of the dicotyledonous plant Cucumis sativus [].

7-Bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

Compound Description: This clonidine analog shows potent anticoccidial activity against Eimeria tenella infections in chickens, likely mediated by interaction with alpha-2 adrenergic receptors [, ].

N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a nearly planar 3-chloro-1H-indazole system almost perpendicular to the allyl chain [].

N1-((1H-Indazol-5-yl)methylene)-N2-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine

Compound Description: This novel emissive probe was synthesized via a Schiff-base reaction between 1H-indazole-6-carboxaldehyde and tetraethylenepentamine [].

1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol

Compound Description: The crystal structure of this compound reveals hydrogen bonding patterns and molecular packing interactions [].

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This research describes granular pharmaceutical compositions containing various forms of (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide [, ].

1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one

Compound Description: The crystal structure of this compound reveals its packing interactions, including π-stacking and halogen bonding [].

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941, a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, is currently being evaluated in human clinical trials for cancer treatment [].

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: The crystal structure of this compound reveals a chain of hydrogen-bonded rings, providing insights into its molecular packing and intermolecular interactions [].

2,2-Dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one

Compound Description: This compound's crystal structure has been determined and reported, offering insights into its molecular geometry and packing arrangements [].

Pyrimidine-4-yl-1H-indazol-5-yl-amines

Compound Description: These compounds have been identified as potent inhibitors of Chk1 kinase, a serine/threonine kinase involved in cell cycle regulation [].

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-6-yl-1H-indazol-4-yl-2,4-pyrimidine diamine Derivatives

Compound Description: These compounds exhibit inhibitory activity against Syk kinase, a key mediator in mast cell activation, suggesting their potential in treating allergic and inflammatory disorders [].

N-(1-Acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

Compound Description: The crystal structure of this compound showcases the planar nature of the indazole system and its connection to a sulfonamide group, providing insights into its conformational preferences [].

1,3-Dimethyl-1H-indazol-6-amine

Compound Description: This compound's crystal structure reveals a nearly planar molecular skeleton stabilized by N-H...N hydrogen bonds [].

Properties

CAS Number

1092460-46-2

Product Name

6-Phenoxy-1H-indazol-3-amine

IUPAC Name

6-phenoxy-1H-indazol-3-amine

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)

InChI Key

UEGGTGTXHAAHGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.